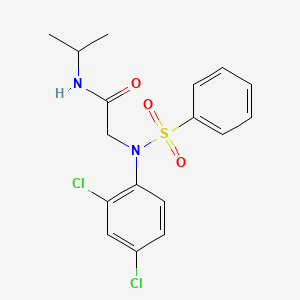![molecular formula C15H10ClN3O2 B5068824 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde](/img/structure/B5068824.png)
2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential applications in various fields, including medicine and agriculture.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been found to have insecticidal activity against various pests, including aphids and spider mites. It has also been shown to have anti-fungal activity against various plant pathogens.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell migration and invasion, and inhibit angiogenesis. In insect cells, it has been shown to inhibit feeding and reduce fecundity. In plant cells, it has been shown to inhibit spore germination and mycelial growth of fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde in lab experiments include its high potency and specificity. It has been shown to have activity against various cancer cell lines and insect pests at low concentrations. Additionally, it has been shown to have minimal toxicity to non-target cells and organisms.
The limitations of using this compound in lab experiments include its limited solubility in water and its potential instability in solution. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research of 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde. In medicine, further studies are needed to determine its efficacy and safety as an anti-cancer agent in clinical trials. Additionally, its potential use as a treatment for other diseases, such as Alzheimer's and Parkinson's, should be explored.
In agriculture, further studies are needed to determine its efficacy and safety as a pesticide in field trials. Additionally, its potential use as a biopesticide, which is a pesticide derived from natural sources, should be explored.
Overall, the research on this compound has shown promising results in various scientific fields. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-[(5-chloro-2-pyridinyl)amino]acrylaldehyde involves the condensation reaction between 2-aminobenzoxazole and 5-chloro-2-pyridinecarbaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-[(5-chloropyridin-2-yl)amino]prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-5-6-14(18-8-11)17-7-10(9-20)15-19-12-3-1-2-4-13(12)21-15/h1-9H,(H,17,18)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHSRVHNWQWKW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=CNC3=NC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C(=C/NC3=NC=C(C=C3)Cl)/C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![1-methyl-N-[2-(5-methyl-2-furyl)benzyl]-1H-1,2,3-triazol-4-amine](/img/structure/B5068780.png)
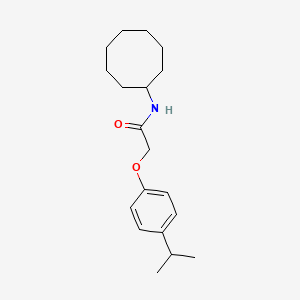
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
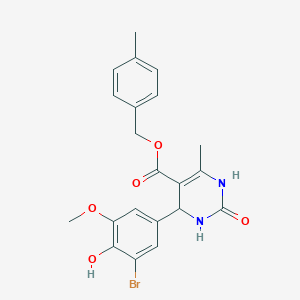
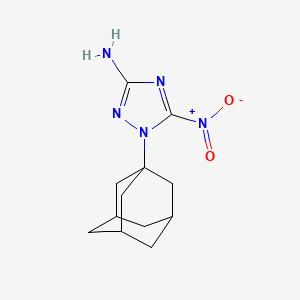
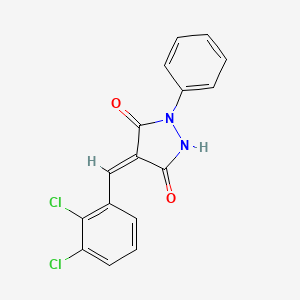
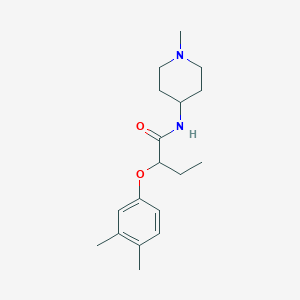
![2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5068819.png)
